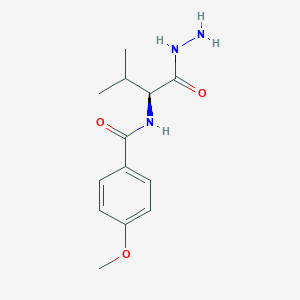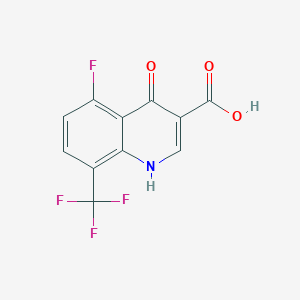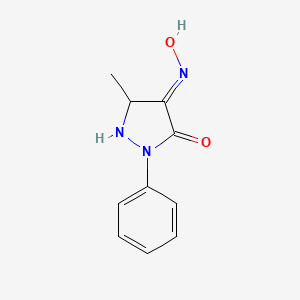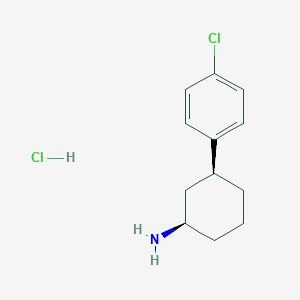![molecular formula C13H21NO3 B12856835 Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1417551-44-0](/img/structure/B12856835.png)
Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical and industrial applications. The compound’s structure includes a tert-butyl group, a formyl group, and a bicyclo[2.2.1]heptane ring system, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with tert-butyl carbamate. One common method includes the use of a formylation reaction to introduce the formyl group into the bicyclic structure. The reaction conditions often require the presence of a catalyst and a controlled temperature environment to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used to substitute the tert-butyl group, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Aplicaciones Científicas De Investigación
Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bicyclic structure provides stability and rigidity to the molecule. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (4-acetylbicyclo[2.2.1]heptan-1-yl)carbamate: Similar structure but with an acetyl group instead of a formyl group.
Tert-butyl (4-(aminomethyl)bicyclo[2.2.1]heptan-1-yl)carbamate: Contains an aminomethyl group instead of a formyl group.
Uniqueness
Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate is unique due to its formyl group, which provides distinct reactivity and potential for various chemical transformations. The bicyclic structure also contributes to its stability and versatility in different applications .
Propiedades
Número CAS |
1417551-44-0 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
tert-butyl N-(4-formyl-1-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-13-6-4-12(8-13,9-15)5-7-13/h9H,4-8H2,1-3H3,(H,14,16) |
Clave InChI |
GRGSQBNFEDSFIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


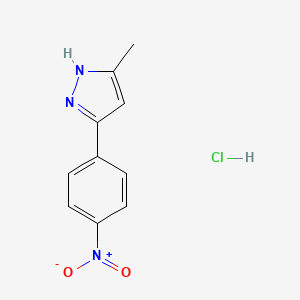
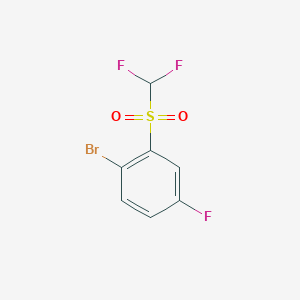
![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)
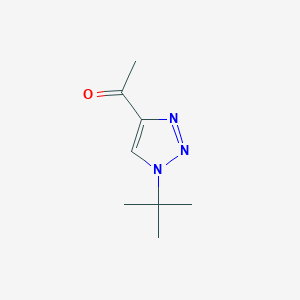
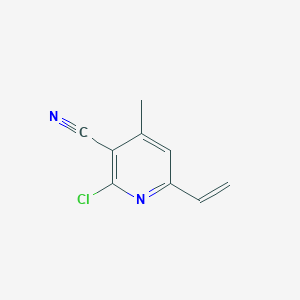
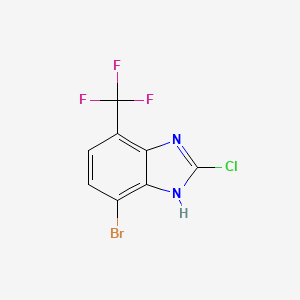
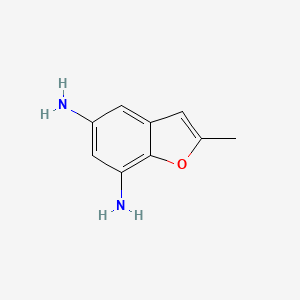
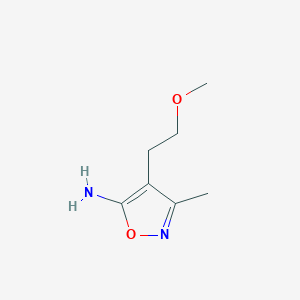
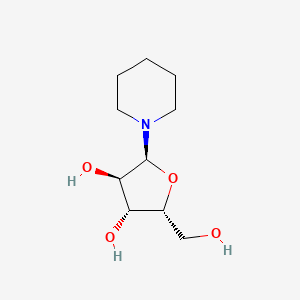
![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)
